4-Bromo-1-fluoro-2-(methylsulphonyl)benzene
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Overview
Description
4-Bromo-1-fluoro-2-(methylsulphonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S. It is a white crystalline solid that is soluble in various organic solvents such as ether and methanol. This compound is notable for containing bromine, fluorine, and a methylsulphonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene typically involves multiple steps:
Starting Material: The process begins with 2-fluoro-4-nitrotoluene.
Sulphonylation: The nitro group is converted to a methylsulphonyl group using thionyl chloride.
Bromination: The resulting compound is then brominated using sodium hydroxide and copper(I) bromide.
Final Product: The final step involves a reaction with silver iodide to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1-fluoro-2-(methylsulphonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.
Oxidation and Reduction: The methylsulphonyl group can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include copper(I) iodide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-fluoro-2-(methylsulphonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms, along with the methylsulphonyl group, contribute to its reactivity and ability to form stable intermediates. These interactions facilitate its use in various chemical reactions and applications.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene include:
4-Bromo-2-fluoro-1-(methylsulphonyl)benzene: This compound has a similar structure but differs in the position of the fluorine atom.
4-Bromophenyl methyl sulfone: This compound lacks the fluorine atom but has similar reactivity due to the presence of the bromine and methylsulphonyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZZSWCUVJUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650434 |
Source
|
Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-38-7 |
Source
|
Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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